molecular formula C14H18O2 B8699275 2-Cyclopentyl-2-(p-tolyl)acetic acid

2-Cyclopentyl-2-(p-tolyl)acetic acid

Cat. No.: B8699275
M. Wt: 218.29 g/mol
InChI Key: LBJYCOSMENQQQK-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-(p-tolyl)acetic acid is a disubstituted acetic acid derivative featuring a cyclopentyl group and a p-tolyl (4-methylphenyl) group attached to the α-carbon. Its molecular formula is reported as C₁₄H₁₈O₂ (), though inconsistencies exist in the provided evidence (e.g., lists an implausible formula, C₃₀H₂₅N₃O₇S, likely due to a typographical error). The compound’s structural uniqueness lies in the combination of a bulky aliphatic cyclopentyl group and an aromatic p-tolyl moiety, which may influence its physicochemical properties and reactivity. Limited synthesis or application data are directly available for this compound in the provided evidence, necessitating extrapolation from structurally related analogs.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-cyclopentyl-2-(4-methylphenyl)acetic acid

InChI

InChI=1S/C14H18O2/c1-10-6-8-12(9-7-10)13(14(15)16)11-4-2-3-5-11/h6-9,11,13H,2-5H2,1H3,(H,15,16)

InChI Key

LBJYCOSMENQQQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2CCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2-(p-tolyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with p-tolylacetic acid in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the efficient production of high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-(p-tolyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring in the p-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of cyclopentanone or p-tolylacetic acid.

    Reduction: Formation of cyclopentanol or p-tolylmethanol.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-Cyclopentyl-2-(p-tolyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-(p-tolyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include derivatives with variations in the α-carbon substituents (Table 1). These substitutions impact electronic, steric, and solubility properties:

Table 1: Structural and Physical Comparison of Analogous Acetic Acid Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
2-Cyclopentyl-2-(p-tolyl)acetic acid 7037-57-2* C₁₄H₁₈O₂* 218.29* Cyclopentyl, p-tolyl Bulky aliphatic + aromatic
2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid 101096-04-2 C₁₅H₁₃ClO₂ 260.71 4-Chlorophenyl, p-tolyl Electron-withdrawing Cl substituent
2-(p-Tolyl)acetic acid 622-47-9 C₉H₁₀O₂ 150.17 p-Tolyl Simple aromatic derivative
2-(Dimethylamino)-2-(p-tolyl)acetic acid 230646-18-1 C₁₁H₁₅NO₂ 193.24 Dimethylamino, p-tolyl Polar amino group

Notes:

  • Electron-donating groups (e.g., p-tolyl’s methyl) enhance resonance stability, while electron-withdrawing groups (e.g., Cl in 2-(4-chlorophenyl) analog) increase acidity.

Data Limitations and Discrepancies

  • Conflicting Data : erroneously assigns this compound a molecular formula of C₃₀H₂₅N₃O₇S , likely conflating it with a different compound.
  • Synthesis Gaps : Direct synthesis protocols for the target compound are absent in the evidence, requiring reliance on analogs (e.g., ).

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